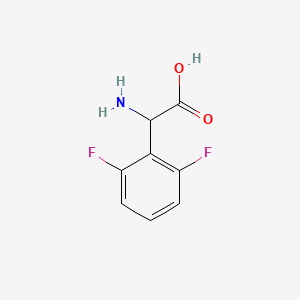

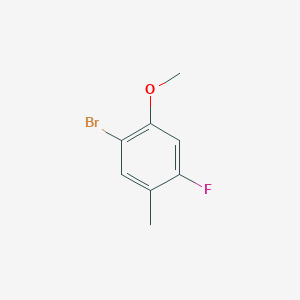

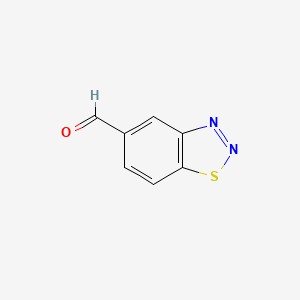

![molecular formula C7H8Cl3NO B1288102 1-[(Aminooxy)methyl]-2,3-dichlorobenzene hydrochloride CAS No. 317821-70-8](/img/structure/B1288102.png)

1-[(Aminooxy)methyl]-2,3-dichlorobenzene hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-[(Aminooxy)methyl]-2,3-dichlorobenzene hydrochloride" is not directly described in the provided papers. However, we can infer some information based on related compounds. For instance, 1,2-dichlorobenzene is a colorless, highly fluid, and non-flammable liquid with an unpleasant odor, which is used as an intermediate in the production of other chemicals . While this does not describe the exact compound , it provides context for the type of chemical structure and properties that might be associated with chlorinated benzene derivatives.

Synthesis Analysis

The synthesis of related compounds involves aminomethylation reactions, which are typically conducted in acetic acid or a mixture of acetic acid with dioxane. The resulting dihydrochlorides are stable crystalline substances . Although this does not detail the synthesis of "1-[(Aminooxy)methyl]-2,3-dichlorobenzene hydrochloride" specifically, it suggests that similar methods could potentially be applied for its synthesis.

Molecular Structure Analysis

The molecular structure of 1,2,3-trichlorobenzene, a related compound, has been determined using gas electron diffraction and NMR, indicating C2v symmetry with precise bond lengths and valence angles . This information is relevant as it provides insight into the structural analysis techniques that could be used to determine the molecular structure of "1-[(Aminooxy)methyl]-2,3-dichlorobenzene hydrochloride".

Chemical Reactions Analysis

The papers provided do not offer direct information on the chemical reactions of "1-[(Aminooxy)methyl]-2,3-dichlorobenzene hydrochloride". However, they do discuss the reactions of other chlorinated benzene derivatives, such as the oxidation and conversion of amino groups in dichloroaniline compounds . This suggests that the compound may also undergo various chemical reactions, particularly those involving its amino and chloro functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-[(Aminooxy)methyl]-2,3-dichlorobenzene hydrochloride" are not explicitly detailed in the provided papers. However, we can deduce that the compound is likely to be lipophilic and insoluble in water, similar to 1,2-dichlorobenzene . The presence of the aminooxy group may also introduce additional chemical reactivity and influence the compound's solubility in organic solvents.

Scientific Research Applications

Synthesis and Antifungal Activity

- A compound similar to 1-[(Aminooxy)methyl]-2,3-dichlorobenzene hydrochloride, namely methyl 1-(3,4-dichlorobenzyl)-hexahydro-2,3-dioxo-4-pyridinecarboxylate, was synthesized and found to have significant antifungal activity against pathogenic yeast species and some dermatophytic fungi, as well as Aspergillus niger (Schwan, Gray, & Wright, 1979).

NMR Study of Palladium(II) Coordination Compounds

- A 1H NMR study explored the interaction of 2-aminooxypropanoic acid, its methyl ester, and their hydrochlorides with palladium(II). This research provides insights into the coordination behavior of related aminooxy compounds with metal ions (Warnke & Trojanowska, 1993).

Fire-Resistant Polymer Synthesis

- Substituted 1‐[(phosphiny1)methyl]-2,4‐ and ‐2,6‐dinitrobenzenes, which have a structural similarity to the queried compound, were synthesized. These compounds serve as starting materials for the preparation of fire-resistant polymers, highlighting their potential in material science applications (Mikroyannidis, 1984).

Degradation Studies

- Research on the degradation of similar dichlorobenzene compounds, like 1,4-dichlorobenzene, by Alcaligenes sp. strain A175, suggests potential environmental applications for the biodegradation of chlorinated aromatic compounds (Schraa et al., 1986).

Anti-Inflammatory Activity of Related Compounds

- Newly synthesized 7-chloro-2-methyl-4H-benzo[d][1,3]-oxazin-4-one and 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one, structurally related to the queried compound, showed significant anti-inflammatory activity, indicating potential pharmaceutical applications (Osarodion, 2020).

Biodegradation of Chlorinated Toluene

- A study on the tetrachlorobenzene dioxygenase (TecA) enzyme and its role in the biodegradation of chlorinated toluenes, including 2,3-dichlorotoluene, suggests potential uses in environmental bioremediation (Pollmann, Wray, Hecht, & Pieper, 2003).

Synthesis of Methyl Ethers of 2-Amino-2-Deoxy Sugars

- The synthesis of methyl ethers of 2-amino-2-deoxy sugars, including research into the methyl ethers of 2-aminooxy sugars, provides a foundation for understanding the chemical properties and potential applications of similar compounds (Jeanloz, 1958).

Absolute Configuration of Chiral Serotonin Uptake Inhibitor

- Research on the absolute configuration of a chiral serotonin uptake inhibitor, structurally related to the queried compound, suggests its potential relevance in the development of pharmaceuticals (Michals & Smith, 1993).

properties

IUPAC Name |

O-[(2,3-dichlorophenyl)methyl]hydroxylamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO.ClH/c8-6-3-1-2-5(4-11-10)7(6)9;/h1-3H,4,10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKYFOAXXDATSHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)CON.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594708 |

Source

|

| Record name | O-[(2,3-Dichlorophenyl)methyl]hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

317821-70-8 |

Source

|

| Record name | Hydroxylamine, O-[(2,3-dichlorophenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=317821-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-[(2,3-Dichlorophenyl)methyl]hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Cyclopropylmethyl)amino]propanenitrile](/img/structure/B1288021.png)

![2-Bromothieno[3,2-c]pyridine](/img/structure/B1288045.png)

![Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B1288046.png)